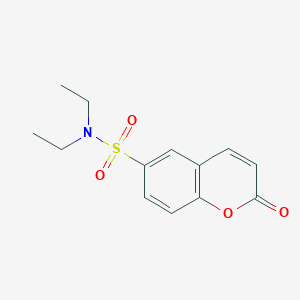

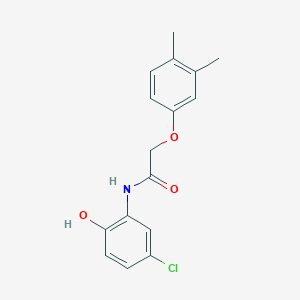

N,N-diethyl-2-oxo-2H-chromene-6-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2H-chromenes are important oxygen heterocycles that are widely present in natural products, pharmaceutical agents, and biologically relevant molecules . They have also been extensively used in materials science and organic synthesis .

Synthesis Analysis

The synthesis of 2H-chromene derivatives has been a subject of interest for many organic and pharmaceutical chemists . For instance, 2,2-dimethyl-2H-chromene derivatives have been designed, synthesized, and characterized by spectroscopic analysis .Molecular Structure Analysis

The molecular structure of 2H-chromene derivatives typically consists of a central 2-oxo-2H-chromene unit . The specific substituents at various positions on the chromene ring can greatly influence the properties and reactivity of the molecule .Chemical Reactions Analysis

2H-chromenes can undergo a variety of chemical reactions. For example, coumarin-based fluorescence probes have shown an instant turn-off fluorescence response to Cu2+ based on intramolecular charge transfer (ICT) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2H-chromene derivatives can be influenced by the specific substituents on the chromene ring. For example, coumarin derivatives are known for their strong emission in the visible region, large Stokes shifts, high photostability, and high fluorescence quantum yields .科学研究应用

Synthesis of Novel Derivatives

The compound has been used in the synthesis of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction . These derivatives have been characterized by IR, 1H, 13C NMR, mass spectral and elemental analysis data .

Antifungal Activity

Some of the synthesized derivatives have shown enhanced in vitro antifungal activity against Candida albicans and Aspergillus niger . This suggests potential applications in the development of new antifungal agents.

Antibacterial Activity

The derivatives have also demonstrated enhanced in vitro antibacterial activity against Escherichia coli , Staphylococcus aureus , and Pseudomonas aeruginosa . This indicates a potential use in the creation of new antibacterial drugs.

Inhibition of HIV-1 Integrase

Some molecules containing the chromene-3-carboxamide motif, which includes “N,N-diethyl-2-oxo-2H-chromene-6-sulfonamide”, have shown significant inhibition of HIV-1 integrase . This suggests potential applications in the development of new antiretroviral therapies.

Structural Studies

The compound has been used in structural studies, with its molecular structure consisting of a central 2-oxo-2H-chromene unit with a carboxylic acid allyl ester in 3-position and a diethyl-amino group in 7-position . This kind of study can provide valuable insights for the design of new compounds with desired properties.

Antimicrobial Activity

The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains . A few of them are found to be potent antimicrobial agents , suggesting potential applications in the development of new antimicrobial drugs.

作用机制

Target of Action

N,N-diethyl-2-oxo-2H-chromene-6-sulfonamide primarily targets α-amylase , α-glycosidase , and PPAR-γ . These targets play a significant role in the regulation of glucose metabolism and insulin sensitivity, making them crucial in the management of diabetes .

Mode of Action

The compound interacts with its targets, inhibiting their activity and leading to changes in glucose metabolism. It exhibits inhibitory activity against α-amylase and α-glycosidase, enzymes involved in the breakdown of complex carbohydrates into simple sugars . It also shows potential PPAR-γ activity, indicating its role in enhancing insulin sensitivity .

Biochemical Pathways

The inhibition of α-amylase and α-glycosidase slows down the breakdown of carbohydrates, reducing the rate at which glucose is absorbed into the bloodstream . This helps regulate blood glucose levels, beneficial for managing diabetes. The activation of PPAR-γ improves insulin sensitivity, promoting more efficient glucose uptake by cells .

Pharmacokinetics

In silico ADMET prediction indicates that N,N-diethyl-2-oxo-2H-chromene-6-sulfonamide has an acceptable range of oral bioavailability and drug-likeness . This suggests that the compound can be effectively absorbed and distributed in the body, reaching its target sites to exert its therapeutic effects .

Result of Action

The molecular and cellular effects of N,N-diethyl-2-oxo-2H-chromene-6-sulfonamide’s action include the regulation of blood glucose levels and enhancement of insulin sensitivity . By inhibiting α-amylase and α-glycosidase, it reduces postprandial hyperglycemia. By activating PPAR-γ, it promotes glucose uptake by cells, helping to maintain normal blood glucose levels .

未来方向

Research into 2H-chromene derivatives is ongoing, with recent advances in synthesis methods and the discovery of new biological activities . Future research will likely continue to explore the potential applications of these compounds in various fields, including medicinal chemistry, materials science, and organic synthesis .

属性

IUPAC Name |

N,N-diethyl-2-oxochromene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c1-3-14(4-2)19(16,17)11-6-7-12-10(9-11)5-8-13(15)18-12/h5-9H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFZNZNMBVBMKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-2-oxo-2H-chromene-6-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline](/img/structure/B5797283.png)

![4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B5797299.png)

![N-{[(2-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5797323.png)

![4-(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-propyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5797334.png)

![N-ethyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5797347.png)

![N-butyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5797354.png)

![5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5797377.png)

![N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5797384.png)

![1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5797390.png)